molecular formula C12H11N3S B13314201 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B13314201
M. Wt: 229.30 g/mol
InChI Key: GDSSPRYPVCTHKE-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Phenylimidazo[2,1-b][1,3]thiazole: Shares a similar core structure but lacks the methyl group at the 2-position.

    2-Phenylimidazo[2,1-b][1,3]thiazole: Similar structure but with a phenyl group at the 2-position instead of a methyl group.

    2-Methylimidazo[2,1-b][1,3]thiazole: Similar structure but lacks the phenyl group at the 6-position

Uniqueness

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical properties and biological activities. This combination of substituents enhances its potential as a therapeutic agent and differentiates it from other similar compounds .

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

2-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine

InChI

InChI=1S/C12H11N3S/c1-8-7-15-11(13)10(14-12(15)16-8)9-5-3-2-4-6-9/h2-7H,13H2,1H3

InChI Key

GDSSPRYPVCTHKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C3=CC=CC=C3)N

Origin of Product

United States

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